3-Fluoroisonicotinoyl chloride
Overview
Description
3-Fluoroisonicotinoyl chloride: is an organic compound with the molecular formula C6H3ClFNO It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by a fluorine atom, and the carboxyl group is converted to a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoroisonicotinoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-fluoroisonicotinic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the resulting this compound is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroisonicotinoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-fluoroisonicotinic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Dichloromethane, tetrahydrofuran, and toluene are commonly used solvents.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Chemistry: 3-Fluoroisonicotinoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of heterocyclic compounds and other complex molecules.
Biology and Medicine: In pharmaceutical research, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its ability to form stable derivatives makes it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 3-fluoroisonicotinoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules .
Comparison with Similar Compounds
3-Fluoropyridine-4-carbonyl chloride: Similar structure but lacks the isonicotinic acid backbone.
4-(Chlorocarbonyl)-3-fluoropyridine: Another derivative with a similar functional group arrangement.
Uniqueness: 3-Fluoroisonicotinoyl chloride is unique due to the presence of both the fluorine atom and the carbonyl chloride group on the isonicotinic acid backbone. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
3-fluoropyridine-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-6(10)4-1-2-9-3-5(4)8/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOJGWAJXHRDHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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